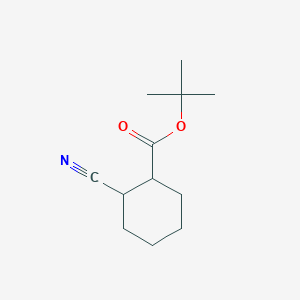Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC13642955
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | tert-butyl 2-cyanocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3 |
| Standard InChI Key | KOZMQRNHSUIJPD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CCCCC1C#N |
| Canonical SMILES | CC(C)(C)OC(=O)C1CCCCC1C#N |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, tert-butyl 2-cyanocyclohexane-1-carboxylate, reflects its bicyclic architecture. The cyclohexane ring adopts a chair conformation, with the cyano group (-C≡N) occupying an equatorial position at C2 to minimize steric strain. The tert-butyl ester (-OC(O)C(CH₃)₃) at C1 enhances steric bulk and hydrolytic stability compared to smaller alkyl esters.
Spectroscopic Identification
Key spectroscopic data include:
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 1.46 ppm (9H, s, tert-butyl), 1.75–1.59 ppm (m, cyclohexane CH₂), and 2.93 ppm (t, J = 6.4 Hz, H adjacent to cyano) .
-
¹³C NMR (100 MHz, CDCl₃): Peaks at δ 169.40 ppm (ester carbonyl), 120.76 ppm (cyano carbon), and 66.76 ppm (quaternary cyclohexane carbon) .
-
IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).
The SMILES string CC(C)(C)OC(=O)C1CCCCC1C#N and InChIKey KOZMQRNHSUIJPD-UHFFFAOYSA-N provide unambiguous representations for database searches.
Synthesis and Reaction Pathways
Esterification Strategies
Physicochemical Properties
The tert-butyl group imparts significant lipophilicity, making the compound soluble in organic solvents but poorly water-soluble. The cyano group contributes to dipole interactions, influencing crystallization behavior .
Applications in Organic Synthesis
Nitrile to Amine Reduction
The cyano group serves as a masked amine precursor. Catalytic hydrogenation (H₂/Pd-C) or borane-mediated reduction converts the nitrile to a primary amine, enabling access to cyclohexane-based amines for drug discovery :
Ring-Opening Reactions
Under acidic conditions, the tert-butyl ester undergoes cleavage to regenerate the carboxylic acid, which can participate in cycloadditions or amide couplings. For example, treatment with trifluoroacetic acid (TFA) yields 2-cyanocyclohexanecarboxylic acid, a precursor for heterocycle synthesis.
Template for C–H Functionalization
Source highlights the use of structurally related nitrile-containing esters as directing groups for meta-selective C–H activation. The cyano group coordinates to palladium catalysts, enabling functionalization at otherwise inaccessible positions:
This methodology has implications for synthesizing complex arenes in medicinal chemistry.
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 2-aminocyclohexane derivatives.
-
Polymer Chemistry: Investigating tert-butyl esters as thermally labile protecting groups in step-growth polymerizations.
-
Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in collaboration with pharmacologists.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume